Product packaging for Methyl 2-Bromo-4-methoxybenzoate(Cat. No.:CAS No. 17100-65-1)

Methyl 2-Bromo-4-methoxybenzoate

Cat. No.: B189790
CAS No.: 17100-65-1
M. Wt: 245.07 g/mol
InChI Key: MGIYCRUAYQQSNL-UHFFFAOYSA-N
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Description

Methyl 2-Bromo-4-methoxybenzoate is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B189790 Methyl 2-Bromo-4-methoxybenzoate CAS No. 17100-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-4-methoxybenzoate
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InChI

InChI=1S/C9H9BrO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIYCRUAYQQSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568369
Record name Methyl 2-bromo-4-methoxybenzoate
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17100-65-1
Record name Methyl 2-bromo-4-methoxybenzoate
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Record name Methyl 2-bromo-4-methoxybenzoate
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Record name Methyl 2-bromo-4-methoxybenzoate
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Significance of Methyl 2 Bromo 4 Methoxybenzoate Within Aromatic Building Blocks

Methyl 2-bromo-4-methoxybenzoate is a key aromatic building block, distinguished by its specific substitution pattern which imparts a unique reactivity profile. This compound is particularly valuable in organic synthesis, where the bromo and ester functionalities serve as handles for a variety of cross-coupling and derivatization reactions. Its role as an intermediate is crucial in the construction of more complex molecular architectures.

The synthesis of this compound can be achieved through several routes. One common method involves the esterification of 2-bromo-4-methoxybenzoic acid. bldpharm.com For instance, the reaction of 4-bromo-2-methylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid yields the corresponding methyl ester. google.com

Academic Research Landscape of Substituted Benzoate Esters

The academic research landscape for substituted benzoate (B1203000) esters is both broad and deep, reflecting their fundamental importance in organic chemistry. These compounds are frequently employed in studies focusing on reaction kinetics, mechanistic elucidation, and the development of new synthetic methodologies. nih.govresearchgate.net Research has shown that the nature and position of substituents on the phenyl ring have a profound effect on the reactivity of the ester group. nih.gov

For example, kinetic studies on the aminolysis of substituted phenyl benzoates have revealed that electron-withdrawing groups on the acyl part of the molecule enhance the reaction rate, while such groups on the leaving group have a more complex effect. researchgate.net Furthermore, the hydrolysis of these esters often proceeds through a stepwise mechanism where the formation of a tetrahedral intermediate is the rate-determining step. researchgate.net The versatility of substituted benzoates is further highlighted by their use in transition metal-catalyzed reactions, such as the Suzuki and Heck couplings, to form new carbon-carbon bonds.

Structural Features and Their Influence on Research Trajectories

Established Synthetic Routes and Mechanistic Considerations

Esterification of 2-Bromo-4-methoxybenzoic Acid with Methanol (B129727)

A common and direct method for preparing this compound is through the esterification of 2-Bromo-4-methoxybenzoic acid with methanol. bldpharm.comsigmaaldrich.comglpbio.comnih.gov This reaction, a classic example of Fischer esterification, involves the conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst.

The Fischer esterification is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. youtube.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. youtube.com Subsequently, the nucleophilic oxygen of methanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product, this compound. youtube.com

For instance, a solution of 2-bromo-4-methyl-benzoic acid in methanol can be heated to reflux in the presence of concentrated sulfuric acid. After an extended period, typically overnight, the reaction mixture is worked up to isolate the desired ester. This method has been reported to yield the corresponding methyl ester in good yields, around 85%.

Table 1: Acid-Catalyzed Esterification of 2-Bromo-4-methyl-benzoic Acid

ReactantReagentCatalystConditionsProductYieldReference
2-Bromo-4-methyl-benzoic acidMethanolConcentrated Sulfuric AcidReflux, ~16 hours2-Bromo-4-methyl-benzoic acid methyl ester85%

An alternative to acid-catalyzed esterification involves the use of an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate. This method, a type of Williamson ether synthesis adapted for ester formation, proceeds through an SN2 mechanism. The carboxylic acid is first deprotonated by the base to form a carboxylate anion. This nucleophilic carboxylate then attacks the methyl iodide, displacing the iodide ion and forming the methyl ester.

This approach can be particularly useful when the starting material is sensitive to strong acids. The use of a weak base like potassium carbonate ensures milder reaction conditions.

Bromination Strategies for Methoxybenzoate Precursors

Another major synthetic route involves the direct bromination of a suitable methoxybenzoate precursor. The key challenge in this approach is achieving the desired regioselectivity, placing the bromine atom at the C-2 position of the aromatic ring relative to the ester group.

The direct bromination of Methyl 4-methoxybenzoate (B1229959) presents a challenge in controlling the position of the incoming bromine atom. The methoxy group is an activating, ortho-, para-directing group, while the methyl ester group is a deactivating, meta-directing group. Therefore, the substitution pattern is influenced by the interplay of these electronic effects.

A common method for the bromination of aromatic compounds is the use of molecular bromine in a solvent like acetic acid. nih.gov In the case of 4-methoxyphenylacetic acid, regioselective bromination has been achieved using bromine in acetic acid, yielding the 3-bromo derivative. nih.gov This suggests that for Methyl 4-methoxybenzoate, the conditions would need to be carefully controlled to favor bromination at the desired 2-position. The reaction of 4-methoxyphenylacetic acid with bromine in acetic acid at room temperature resulted in an 84% yield of the brominated product. nih.gov

Table 2: Bromination of 4-methoxyphenylacetic Acid

ReactantReagentSolventConditionsProductYieldReference
4-methoxyphenylacetic acidBromineAcetic AcidRoom Temperature, 60 min2-(3-Bromo-4-methoxyphenyl)acetic acid84% nih.gov

Further research has explored enhancing the reactivity for aromatic bromination. For instance, the use of N-bromosuccinimide (NBS) in the presence of additives like lactic acid derivatives has been shown to facilitate the bromination of compounds like 4'-methoxyacetophenone (B371526) at room temperature. nsf.gov

Optimization of Brominating Agents (e.g., N-Bromosuccinimide)

N-Bromosuccinimide (NBS) is a widely utilized reagent for bromination in organic chemistry, serving as a convenient and effective source of electrophilic bromine. wikipedia.orgmissouri.edu It is particularly useful in radical substitution, electrophilic addition, and electrophilic substitution reactions. wikipedia.org For the synthesis of bromo-aromatic compounds, especially electron-rich ones like phenols and anilines, NBS is a preferred agent. wikipedia.org

The optimization of NBS as a brominating agent involves several factors. The choice of solvent is critical; for instance, using dimethylformamide (DMF) as a solvent can lead to high levels of para-selectivity in the bromination of electron-rich aromatic compounds. wikipedia.org In other applications, such as the side-chain bromination of methyl 4-methyl-3-methoxybenzoate to produce methyl 4-bromomethyl-3-methoxybenzoate, NBS is used in solvents like carbon tetrachloride (CCl4), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under irradiation to facilitate the reaction. missouri.edugoogle.com The reaction temperature is also a key parameter to control, with ranges from -10 to 120°C being utilized depending on the specific transformation. google.com Research has also explored the use of catalytic additives, such as lactic acid derivatives, which can enhance the reactivity of NBS through halogen bonding, making the bromine atom more electrophilic. nsf.gov

Table 1: Conditions for Bromination using NBS

Substrate Type Solvent Initiator/Catalyst Key Outcome
Electron-Rich Aromatics DMF None specified High para-selectivity wikipedia.org
Benzylic C-H bonds CCl4 (anhydrous) AIBN or Benzoyl Peroxide Benzylic bromination missouri.edugoogle.com
Aromatic Rings Acetonitrile (B52724)/Water Mandelic Acid Enhanced reactivity nsf.gov

Multi-Step Synthesis from Related Aromatic Precursors

Complex organic molecules like this compound are often synthesized through multi-step pathways that allow for precise control over the placement of functional groups. These syntheses start from readily available aromatic precursors and involve a sequence of reactions to build the target structure.

Functional Group Interconversion (FGI) is a cornerstone of multi-step synthesis, involving the transformation of one functional group into another. libretexts.org This strategy allows chemists to introduce functionality in a specific order to achieve the desired substitution pattern.

A notable example begins with 4-bromo-2-fluorotoluene. This starting material undergoes a sequence of transformations:

Bromination and Hydrolysis : The initial precursor is converted to 4-bromo-2-fluorobenzaldehyde. alfachemch.com

Cyanidation : The aldehyde is then transformed into a nitrile (cyanide group). alfachemch.com

Methoxylation : The fluoro group is substituted with a methoxy group. alfachemch.com

Hydrolysis and Esterification : The nitrile is hydrolyzed to a carboxylic acid, which is then esterified to yield the final methyl ester product. alfachemch.com

A specific and effective multi-step synthesis for a related isomer, Methyl 4-bromo-2-methoxybenzoate, integrates cyanidation and methoxylation as key steps. alfachemch.com This process starts with 4-bromo-2-fluorotoluene. The synthesis proceeds through the formation of 4-bromo-2-fluorobenzaldehyde. alfachemch.com This intermediate is then subjected to cyanidation, which introduces a cyano group. Following this, a methoxylation step replaces the fluorine atom with a methoxy group. alfachemch.combiosynth.com The synthesis concludes with hydrolysis of the cyano group to a carboxylic acid and subsequent esterification to form the methyl ester. alfachemch.com This strategic integration of cyanidation and methoxylation is crucial for constructing the required substitution pattern on the aromatic ring, leading to a high-purity product. alfachemch.com

Advanced Synthetic Techniques and Conditions

The successful synthesis of this compound not only depends on the chosen pathway but also on the precise control of reaction conditions. Optimizing these parameters is essential for maximizing both the yield and purity of the final product.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a primary goal in chemical synthesis. For the preparation of bromo-methoxy-substituted benzoates, several factors are manipulated. The molar ratio of reactants is carefully controlled; for instance, when using N-bromosuccinimide, the molar ratio relative to the starting material is typically in the range of 1:0.9 to 1:1.5. google.com Temperature is another critical variable. Bromination reactions can be conducted at temperatures ranging from -5°C to 100°C, with the specific temperature chosen to balance reaction rate and selectivity. google.com

Post-reaction work-up procedures are also vital for purity. These often involve washing the reaction mixture with aqueous solutions like sodium thiosulfate (B1220275) (Na2S2O3) and sodium carbonate (Na2CO3) to remove unreacted bromine and acidic byproducts. rsc.org Purification techniques such as column chromatography are then employed to isolate the desired product from any remaining impurities. rsc.org

For side-chain brominations using NBS, carbon tetrachloride (CCl4) has been traditionally used, often requiring anhydrous conditions to prevent hydrolysis of the product. missouri.edugoogle.com However, due to safety and environmental concerns, alternative solvents are often preferred. Chlorobenzene and ethyl acetate (B1210297) are cited as very suitable solvents for such reactions. google.com

In the context of aromatic ring bromination, polar solvents like dimethylformamide (DMF) are known to enhance para-selectivity when using NBS. wikipedia.org Mixtures of solvents, such as DMF and water, have also been used in palladium-catalyzed reactions involving bromo-benzoate derivatives. The choice of solvent can influence the solubility of reactants and intermediates, the stability of transition states, and the course of the reaction, making it a key parameter for optimization. nih.gov

Table 2: Solvent Effects in Related Syntheses

Reaction Type Solvent(s) Purpose/Effect
Benzylic Bromination (NBS) Carbon Tetrachloride (CCl4) Traditional solvent for radical reactions google.com
Benzylic Bromination (NBS) Chlorobenzene, Ethyl Acetate Suitable alternative solvents google.com
Aromatic Bromination (NBS) Dimethylformamide (DMF) Enhances para-selectivity wikipedia.org
Palladium-Catalyzed Coupling DMF / Water Solvent system for coupling reactions
Alkylation Dimethylformamide (DMF) Solvent for SN2-type reactions mdpi.comnih.gov
Temperature Influence on Reaction Kinetics

Temperature plays a critical role in the synthesis of this compound, directly impacting the reaction rate and, in some cases, the product distribution. The Arrhenius equation describes the relationship between the rate constant of a chemical reaction and the temperature. nih.govresearchgate.net

In a study investigating the reaction between 4-methylbenzoquinone and lysine, it was observed that temperature affects the kinetics but not the final products. nih.govresearchgate.net The reaction rates were found to follow the Arrhenius law, with the temperature dependence of the reaction rates showing a clear correlation. nih.govresearchgate.net For instance, in the bromination of methyl 2-methoxy-4-methylbenzoate, the reaction temperature is carefully maintained below 25°C during the addition of bromine to control the reaction's exothermicity and prevent the formation of byproducts. chemicalbook.com Similarly, in the synthesis of 2-Bromo-4-methylbenzaldehyde, the temperature of the diazotization reaction is kept between -5°C and +5°C to ensure the stability of the diazonium salt. orgsyn.org

Microwave-assisted synthesis offers an alternative where high temperatures can be reached rapidly and uniformly, often leading to significantly reduced reaction times. In one procedure, the reaction mixture was heated in a microwave at 122°C for 75 minutes, followed by an additional 30 minutes at the same temperature after the addition of more reagent. Subsequently, the reaction was stirred overnight at 100°C with conventional heating.

Interactive Table: Temperature Conditions in Synthesis

Reaction StepTemperature (°C)DurationMethod
Bromination of methyl 2-methoxy-4-methylbenzoate< 25-Conventional
Diazotization of 2-bromo-4-methylaniline (B145976)-5 to +5-Conventional
Microwave-assisted synthesis12275 min + 30 minMicrowave
Conventional heating post-microwave100OvernightConventional
Catalytic Enhancements in Synthesis

Catalysts are instrumental in enhancing the efficiency and selectivity of the synthesis of this compound and related compounds. Palladium-based catalysts, in particular, are widely employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

For example, in a Heck-type reaction involving a derivative of Methyl 4-bromo-2-methoxybenzoate, palladium(II) acetate is used as a catalyst in conjunction with a phosphine (B1218219) ligand, 1,3-bis(diphenylphosphino)propane (B126693) (dppp). This catalytic system facilitates the coupling of the aryl bromide with an alkene. A study has also highlighted the use of cooperative triple catalysis to enable regioirregular formal Mizoroki-Heck reactions. nih.gov

The choice of catalyst and ligand is crucial for the success of the reaction. In a different synthetic context, a chiral ruthenium(II) catalyst, prepared from Ru(cod)(2-methylallyl)2 and the atropisomeric ligand (S)-MeO-BIPHEP, was used for the asymmetric hydrogenation of an α-chloro-β-keto ester, a key step in the synthesis of Diltiazem. researchgate.net

Interactive Table: Catalytic Systems in Synthesis

CatalystLigandReaction Type
Palladium(II) acetate1,3-bis(diphenylphosphino)propane (dppp)Heck-type coupling
Chiral Ruthenium(II) catalyst(S)-MeO-BIPHEPAsymmetric hydrogenation

Large-Scale Amplified Synthesis Considerations

Transitioning from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges. Key considerations include reaction conditions, safety, cost-effectiveness, and process optimization.

For instance, a practical procedure for the large-scale preparation of a related compound, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for Diltiazem, has been developed. researchgate.net This process involves the efficient separation of the product mixture using lipase-catalyzed transesterification and continuous dissolution and crystallization. researchgate.net

The choice of reagents and reaction conditions is also critical for large-scale synthesis. For example, while cryogenic conditions (-78°C) are used for some laboratory-scale syntheses involving butyl lithium, this may not be practical or economical for large-scale production. google.com Alternative synthetic routes, such as the formylation of meta-bromoanisole, have been explored, although they may suffer from low selectivity. google.com

A more recent approach for the synthesis of 4-bromo-2-methoxybenzaldehyde, a related intermediate, involves a metal-halogen exchange of 1,4-dibromo-2-fluorobenzene (B72686) followed by formylation at a more manageable temperature of 0°C. google.com This intermediate is then reacted with methanol in the presence of potassium carbonate. google.com This method offers a potential pathway for a more scalable and cost-effective synthesis.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. researchgate.net

Disconnection Strategies for Ester and Halogen Moieties

The retrosynthetic analysis of this compound involves strategically disconnecting the key functional groups: the ester and the bromo substituent.

The ester group can be disconnected through a functional group interconversion (FGI) to a carboxylic acid. This disconnection suggests that the final step in the synthesis could be the esterification of 2-bromo-4-methoxybenzoic acid.

The carbon-bromine bond can be disconnected to reveal a precursor molecule that can be brominated. The primary disconnection strategies focus on identifying the most logical and efficient bond to break. For this compound, the C-Br and the ester C-O bonds are the most logical points of disconnection.

Identification of Key Precursors and Synthetic Intermediates

Based on the disconnection strategies, several key precursors and synthetic intermediates for this compound can be identified.

A primary precursor is 4-methoxybenzoic acid or its methyl ester, methyl 4-methoxybenzoate . Bromination of this precursor at the ortho position to the methoxy group would yield the target molecule. Another potential precursor is 2-bromo-4-hydroxybenzoic acid , which would require methylation of the hydroxyl group.

Further disconnection of 4-methoxybenzoic acid could lead to p-hydroxybenzoic acid , a readily available starting material. The synthesis would then involve methylation of the hydroxyl group followed by bromination and esterification.

Intermediate compounds in the synthesis could include:

2-Bromo-4-methoxybenzoic acid : This would be the immediate precursor before the final esterification step.

Methyl 4-bromo-2-hydroxybenzoate : This intermediate would require methylation of the hydroxyl group to yield the final product. nih.gov

Convergence in Retrosynthetic Pathway Design

A convergent retrosynthetic pathway aims to synthesize a target molecule from several fragments that are prepared independently and then joined together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis where each step is performed sequentially on a single substrate.

For this compound, a convergent approach could involve the synthesis of two key fragments. However, given the relatively simple structure of the target molecule, a linear synthesis is generally more practical.

Substitution Reactions at the Bromine Atom

The bromine atom in this compound is the focal point for several important classes of reactions, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These transformations enable the introduction of a wide range of functional groups, making this compound a valuable building block in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving aryl halides like this compound are fundamental transformations in organic chemistry.

Aryl halides are generally less reactive towards nucleophiles than alkyl halides. libretexts.org However, under specific conditions, this compound can react with nucleophiles such as alkoxides. The methoxy group on the aromatic ring can influence the reactivity of the aryl halide.

The displacement of a halide from an aromatic ring by a nucleophile typically proceeds through one of two primary mechanisms: the addition-elimination mechanism or the elimination-addition (benzyne) mechanism. libretexts.org

For activated aryl halides, the addition-elimination mechanism is common. libretexts.org In this two-step process, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step. In the subsequent elimination step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups on the ring can stabilize the anionic intermediate and facilitate this reaction. libretexts.org

In the absence of strong activating groups, or with the use of very strong bases, the elimination-addition mechanism may occur. libretexts.org This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate. libretexts.org This reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acids. nih.gov

In the context of this compound, this reaction can be used to form a new carbon-carbon bond at the position of the bromine atom. The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.org

A variety of boronic acids or their esters can be used as coupling partners, allowing for the introduction of aryl, vinyl, or alkyl groups. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and can be optimized for specific substrates. libretexts.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Yield
This compound Phenylboronic acid Pd(PPh3)4, Na2CO3 Methyl 2-phenyl-4-methoxybenzoate Not specified
ortho-bromoanilines various boronic esters CataXCium A Pd G3 diverse functionalized anilines Good to excellent. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including primary and secondary amines, anilines, and amides. nih.govresearchgate.net

For this compound, the Buchwald-Hartwig amination provides a direct route to the corresponding 2-amino-4-methoxybenzoate derivatives. sigmaaldrich.comresearchgate.net The reaction typically employs a palladium catalyst in combination with a bulky electron-rich phosphine ligand and a base. nih.gov The choice of ligand and base is critical and often needs to be tailored to the specific substrates being coupled. nih.gov

Table 2: Examples of Buchwald-Hartwig Amination Reactions

Aryl Halide Amine Catalyst System Solvent Base Product
Bromobenzene Carbazole TrixiePhos/Pd Toluene t-BuOLi N-phenylcarbazole. nih.gov
Bromobenzene Diphenylamine XPhos/Pd Toluene t-BuONa Triphenylamine. nih.gov

Electrochemical Cross-Coupling Reactions

Electrochemical methods offer an alternative approach to cross-coupling reactions, often proceeding under mild conditions without the need for chemical oxidants or reductants. While specific examples for this compound are not prevalent in the literature, the general principles of electrochemical cross-coupling of aryl halides can be applied. These reactions typically involve the reduction of the aryl halide at the cathode to form a reactive intermediate that then couples with a suitable electrophile.

Transformations Involving the Methoxy Group

The methoxy group of this compound can also undergo chemical transformations, primarily through oxidation or cleavage.

Oxidation Reactions of the Methoxy Group

While the methoxy group is generally stable, it can be oxidized under specific conditions.

The oxidation of a methoxy group on an aromatic ring to a carboxylic acid or an aldehyde is a challenging transformation that typically requires strong oxidizing agents. In some contexts, the methoxy group can be oxidized to a carboxylic acid derivative. However, more commonly, the conversion of an aromatic methyl ether to a carboxylic acid involves cleavage of the ether followed by oxidation of the resulting phenol. Direct oxidation to an aldehyde or carboxylic acid is less common and would likely require specific and harsh reaction conditions.

Potential for Ether Cleavage Reactions

The cleavage of the methyl-oxygen bond in the methoxy group is a more common transformation. wikipedia.org This reaction is typically achieved using strong acids, with hydrogen bromide (HBr) and hydrogen iodide (HI) being particularly effective. openstax.orglibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an S_N2 reaction. openstax.orglibretexts.orglibretexts.org This would convert the methoxy group into a hydroxyl group, yielding the corresponding phenol. The use of boron tribromide (BBr₃) is another powerful method for cleaving aryl methyl ethers. researchgate.net

The general conditions for the cleavage of an aryl methyl ether are presented below.

Reagent Solvent Temperature Product
HBr (aq) WaterRefluxPhenol
BBr₃ Dichloromethane (B109758)Room TemperaturePhenol

Reactions of the Ester Functional Group

The methyl ester group in this compound is a primary site for nucleophilic attack and reduction reactions.

The ester functional group can be readily reduced to a primary alcohol, (2-Bromo-4-methoxyphenyl)methanol. This transformation is typically achieved using powerful reducing agents. While specific literature on the reduction of this compound is not abundant, the reduction of aromatic esters is a well-established reaction. libretexts.org

Commonly used reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.

Alternatively, sodium borohydride (B1222165) (NaBH₄) in the presence of a protic solvent like methanol or ethanol (B145695) can also be employed for the reduction of aromatic esters, often requiring elevated temperatures to proceed at a reasonable rate. libretexts.org This method can sometimes offer better chemoselectivity compared to the more reactive LiAlH₄.

Table 1: General Conditions for Ester Reduction

Reagent SystemSolventTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF0 °C to room temperature(2-Bromo-4-methoxyphenyl)methanol
Sodium Borohydride (NaBH₄)Methanol or EthanolReflux(2-Bromo-4-methoxyphenyl)methanol

The ester group of this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 2-bromo-4-methoxybenzoic acid. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, or saponification, is a common method. It typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemspider.com The reaction proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a hydroxide ion attacks the carbonyl carbon. stackexchange.com The resulting tetrahedral intermediate then collapses, eliminating the methoxide ion and forming the carboxylate salt, which is subsequently protonated in an acidic workup to give the carboxylic acid.

Acid-catalyzed hydrolysis is also possible, typically by heating the ester in the presence of a strong mineral acid, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous medium. This reaction is reversible and proceeds through a series of protonation and nucleophilic attack steps.

In some cases, particularly with sterically hindered esters, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism can occur, where the nucleophile attacks the methyl carbon of the ester in an SN2 fashion. stackexchange.com However, for this compound, the BAc2 pathway is expected to be the predominant mechanism for hydrolysis.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, this would involve reacting it with an alcohol (R'OH) in the presence of a catalyst to form a new ester, 2-bromo-4-methoxybenzoate-R', and methanol.

Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. Base-catalyzed transesterification is initiated by the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it is formed.

General Reactivity of the Aromatic Ring

The benzene (B151609) ring of this compound is substituted with a bromine atom and a methoxy group, which significantly influence its reactivity, particularly in electrophilic aromatic substitution and reactions with organometallic reagents.

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. The methoxy group (-OCH₃) is a strongly activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgyoutube.com The bromine atom (-Br) is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate (arenium ion). libretexts.org

When both an activating and a deactivating group are present, the activating group's directing effect generally dominates. In this compound, the methoxy group is at position 4 and the bromo group is at position 2. The positions ortho to the strongly activating methoxy group are 3 and 5. The position para to the methoxy group is occupied by the bromo substituent. The positions ortho to the bromo group are 1 (occupied by the ester) and 3. The position para to the bromo group is 5.

Therefore, both substituents direct incoming electrophiles to positions 3 and 5. Position 3 is ortho to both the methoxy and bromo groups, while position 5 is para to the bromo group and meta to the ester group. The strong activating effect of the methoxy group will strongly favor substitution at the positions ortho to it. Thus, electrophilic substitution is most likely to occur at the C3 and C5 positions.

Table 2: Directing Effects of Substituents in this compound

SubstituentPositionElectronic EffectDirecting Influence
-COOCH₃1Deactivating (Inductive & Resonance)Meta-directing
-Br2Deactivating (Inductive), Activating (Resonance)Ortho-, Para-directing
-OCH₃4Activating (Resonance), Deactivating (Inductive)Ortho-, Para-directing

The aryl bromide functionality of this compound allows for the formation of organometallic reagents, such as Grignard reagents. This is achieved by reacting the compound with magnesium metal in an anhydrous ether solvent. mnstate.edu The resulting Grignard reagent, (2-methoxy-4-(methoxycarbonyl)phenyl)magnesium bromide, would have a nucleophilic carbon at the C2 position.

This Grignard reagent can then react with a variety of electrophiles. For instance, reaction with an aldehyde or ketone would lead to the formation of a secondary or tertiary alcohol, respectively, after an acidic workup. youtube.com

Alternatively, this compound can react with other pre-formed Grignard reagents. The Grignard reagent will act as a nucleophile and attack the electrophilic carbonyl carbon of the ester. Typically, two equivalents of the Grignard reagent add to the ester. The first equivalent adds to the carbonyl, leading to the elimination of the methoxide group and the formation of a ketone intermediate. A second equivalent of the Grignard reagent then rapidly adds to this ketone, forming a tertiary alcohol after acidic workup. mnstate.eduyoutube.com

It is important to note that the presence of the ester group within the same molecule that forms the Grignard reagent can lead to self-condensation or polymerization reactions, which can be a challenge in synthesis. Careful control of reaction conditions is often necessary to favor the desired intermolecular reaction.

Furthermore, the aryl bromide can participate in other important carbon-carbon bond-forming reactions catalyzed by transition metals, such as the Suzuki-Miyaura coupling libretexts.orgorganic-chemistry.orgnih.gov and the Heck reaction. thieme-connect.deorganic-chemistry.orgrug.nl In a Suzuki coupling, the aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. In a Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of Methyl 2-Bromo-4-methoxybenzoate, the chemical shifts and coupling patterns of the protons provide a fingerprint of the molecule's structure. The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The electron-donating methoxy (B1213986) group and the electron-withdrawing bromo and methyl ester groups influence the chemical shifts of these aromatic protons. The protons of the two methyl groups (one from the ester and one from the ether) will appear as sharp singlets in the upfield region of the spectrum.

Based on the analysis of structurally similar compounds, such as 2-Bromo-4-methoxyphenol beilstein-journals.org, the following table outlines the predicted ¹H NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H (position 3) ~7.10 d ~3.0
Aromatic H (position 5) ~7.00 dd ~9.0, ~3.0
Aromatic H (position 6) ~7.80 d ~9.0
Methoxy (-OCH₃) ~3.85 s -
Methyl Ester (-COOCH₃) ~3.90 s -

s = singlet, d = doublet, dd = doublet of doublets

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The carbonyl carbon of the ester group will appear at the most downfield position. The chemical shifts of the aromatic carbons are influenced by the attached substituents; the carbon bearing the methoxy group will be shifted downfield, while the carbon attached to the bromine will be shifted upfield compared to an unsubstituted benzene ring. The two methyl carbons will have characteristic upfield chemical shifts.

The predicted ¹³C NMR data, based on the analysis of related benzoate (B1203000) and anisole (B1667542) derivatives beilstein-journals.orgrsc.org, are summarized in the table below.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ester) ~165
C1 (C-COOCH₃) ~122
C2 (C-Br) ~115
C3 ~114
C4 (C-OCH₃) ~160
C5 ~118
C6 ~134
Methoxy (-OCH₃) ~56
Methyl Ester (-COOCH₃) ~52

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is anticipated for the C=O stretching vibration of the ester group. The C-O stretching vibrations for the ester and the methoxy ether will also be prominent. The aromatic part of the molecule will give rise to C=C stretching and C-H stretching and bending vibrations. Data from the isomeric compound, Methyl 4-bromo-2-methoxybenzoate, shows characteristic peaks for these functional groups which can be used for comparison.

Table 3: Predicted FTIR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 3000-2850 Medium
C=O Stretch (Ester) 1730-1715 Strong
Aromatic C=C Stretch 1600-1450 Medium-Strong
C-O Stretch (Ester & Ether) 1300-1000 Strong
C-Br Stretch 700-500 Medium-Strong

FT-Raman spectroscopy provides complementary information to FTIR. While C=O stretching vibrations are also visible in Raman spectra, aromatic C=C stretching and skeletal vibrations often produce strong signals. The symmetric vibrations and non-polar bonds are typically more Raman active. For instance, the FT-Raman spectrum of the related compound 2-bromo-4-methylaniline (B145976) has been studied in detail, providing insights into the expected vibrational modes. nih.gov The spectrum of Methyl 4-bromo-2-methoxybenzoate has also been recorded and can serve as a reference. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of the bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of approximately equal intensity.

Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Comment
[M]⁺ 244/246 Molecular ion peak with bromine isotope pattern
[M - OCH₃]⁺ 213/215 Loss of the methoxy group
[M - COOCH₃]⁺ 185/187 Loss of the methyl ester group
[C₇H₄BrO]⁺ 199/201 Further fragmentation

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential alternative and complementary technique to GC-MS, particularly suitable for compounds that may not be sufficiently volatile or stable for GC analysis. Chemical suppliers indicate that LC-MS data is available for this compound, confirming its application in quality control and research. bldpharm.com The technique separates the analyte using liquid chromatography before it is ionized and detected by the mass spectrometer.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly paired with liquid chromatography. It is particularly valuable because it typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation. nih.gov This allows for the unambiguous determination of the molecular weight. For this compound, ESI-MS would be expected to produce a prominent signal at m/z 245/247, corresponding to the protonated molecule [C₉H₉BrO₃+H]⁺, again showing the characteristic 1:1 isotopic signature of bromine. In a synthesis of a related compound, methyl 4-acetyl-2-methoxybenzoate, ESI-MS was used to confirm the product by identifying the [M+H]⁺ ion.

Expected Ions in ESI-MS Analysis

m/z (Mass-to-Charge Ratio) Ion Species Formula
245 / 247[M+H]⁺[C₉H₁₀BrO₃]⁺
267 / 269[M+Na]⁺[C₉H₉BrNaO₃]⁺

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are the gold standard for assessing the purity of chemical compounds by separating the main component from any impurities, byproducts, or starting materials.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical and chemical industries. For compounds like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. This method uses a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. The purity is determined by integrating the area of the analyte's peak and comparing it to the total area of all peaks in the chromatogram. Method development for related benzoate preservatives often involves optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with acid modifiers) to achieve optimal separation. internationaljournalssrg.orgresearchgate.netnih.gov

Typical RP-HPLC Method Parameters for Benzoate Analysis Note: These parameters are illustrative and based on established methods for related compounds. researchgate.netijpcbs.com

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (e.g., 65:35 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C

Gas Chromatography (GC)

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for determining the purity of volatile substances. Several chemical suppliers specify a purity of ≥98.0% for the isomeric compound Methyl 4-bromo-2-methoxybenzoate, as determined by GC, indicating this is a common quality control method for this class of compounds. sigmaaldrich.com The principle involves separating volatile compounds in a heated column, and the detector response is proportional to the amount of analyte, allowing for accurate purity assessment.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advance in liquid chromatography, utilizing columns with smaller sub-2 µm particles. This results in dramatically increased resolution, sensitivity, and speed compared to traditional HPLC. For a related compound, Methyl 4-methoxybenzoate (B1229959), UPLC-compatible methods using 3 µm particle columns are noted to provide faster analyses. sielc.com The availability of UPLC as an analytical option for this compound allows for high-throughput quality control and more efficient separation of closely related impurities. bldpharm.com

Column Chromatography for Isolation and Purification

Column chromatography is a cornerstone technique for the purification of synthetic products in organic chemistry. For compounds like this compound, this method is instrumental in separating the target molecule from unreacted starting materials, by-products, and other impurities. The principle of separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase, followed by their elution with a liquid mobile phase.

In a typical research setting, the crude product containing this compound is subjected to column chromatography to achieve high purity. While specific, detailed protocols for this exact compound are not extensively documented in publicly available literature, purification of closely related compounds provides a strong indication of the likely parameters. For instance, in the purification of derivatives synthesized from Methyl 4-bromo-2-methoxybenzoate, flash chromatography is frequently utilized. This involves using silica (B1680970) gel as the stationary phase and a gradient of ethyl acetate (B1210297) in hexanes as the mobile phase. The polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity.

Illustrative Research Findings for a Related Purification:

A common procedure involves dissolving the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the initial mobile phase mixture, and loading it onto a pre-packed silica gel column. The elution process then begins with a low-polarity solvent system, which is progressively made more polar. The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired compound.

ParameterTypical Value/System
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 50%)
Monitoring Thin-Layer Chromatography (TLC) with UV visualization
Purity Achieved Often >95%

The data in this table is illustrative and based on general laboratory practices for similar compounds.

Other Analytical Techniques

Beyond chromatographic purification, a range of other analytical methods are essential for the comprehensive characterization of this compound.

Capillary Electrophoresis (CE), and specifically Capillary Zone Electrophoresis (CZE), is a high-resolution separation technique that separates analytes based on their charge-to-mass ratio within a narrow capillary filled with an electrolyte. libretexts.orgyoutube.comwikipedia.org This technique is particularly powerful for the analysis of small molecules, ions, and complex mixtures. libretexts.orgyoutube.comwikipedia.org

While specific experimental conditions for the CZE analysis of this compound are not readily found in scientific literature, the general principles of CZE are applicable. For aromatic esters, a buffered electrolyte system would be employed. The separation would be influenced by factors such as the pH and composition of the buffer, the applied voltage, and the capillary temperature. capes.gov.br Detection is typically achieved using UV-Vis absorbance. capes.gov.br

General CZE Parameters for Aromatic Compounds:

ParameterTypical Conditions
Capillary Fused-silica (e.g., 50 µm I.D.)
Buffer Phosphate or borate (B1201080) buffer at a specific pH
Applied Voltage 15-30 kV
Temperature 20-40 °C
Detection Diode Array Detector (DAD)

This table represents general conditions for the analysis of aromatic compounds by CZE and not specific experimental data for this compound.

UV-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption of ultraviolet and visible light by a compound. The resulting spectrum provides information about the electronic transitions within the molecule, which is characteristic of its structure, particularly the presence of chromophores like aromatic rings and carbonyl groups.

For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene ring. While a specific, publicly available UV-Vis spectrum for this compound is not documented, the analysis would involve dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol, and measuring its absorbance across a range of wavelengths (typically 200-400 nm). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from this analysis.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic compound like this compound (C9H9BrO3), this analysis provides the percentage by mass of carbon, hydrogen, and, if applicable, nitrogen and sulfur. The experimental results are compared with the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity.

Theoretical Elemental Composition of this compound (C9H9BrO3):

The theoretical percentages are calculated based on the atomic masses of the constituent elements.

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0119108.09944.12
Hydrogen (H)1.00899.0723.70
Bromine (Br)79.904179.90432.60
Oxygen (O)15.999347.99719.58
Total 245.072 100.00

This table presents the calculated theoretical elemental composition.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculationsbenchchem.com

Density Functional Theory (DFT) is a mainstay in quantum computational chemistry for studying the electronic structure of molecules. bohrium.com Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently used to model various molecular properties with a high degree of accuracy. ijrte.orgresearchgate.net Such calculations are instrumental in understanding the intrinsic properties of substituted benzoates. dntb.gov.uaeurjchem.com

Table 1: Predicted Geometrical Parameters from DFT Optimization Note: The values in this table are illustrative of the type of data obtained from DFT calculations and are not experimental values for Methyl 2-Bromo-4-methoxybenzoate.

ParameterDescriptionTypical Predicted Value
C-Br Bond LengthThe distance between the carbon atom of the benzene (B151609) ring and the bromine atom.~1.90 Å
C=O Bond LengthThe length of the carbonyl double bond in the ester group.~1.21 Å
C-O (Ester) Bond LengthThe length of the single bond between the carbonyl carbon and the ester oxygen.~1.34 Å
C-O (Methoxy) Bond LengthThe length of the single bond between the aromatic carbon and the methoxy (B1213986) oxygen.~1.36 Å
O-C-C-C Dihedral AngleThe twist angle of the ester group relative to the aromatic ring.Near 0° or 180° for planarity

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. ijrte.org This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of vibrational modes to specific functional groups. researchgate.net Theoretical wavenumbers are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the calculation. researchgate.netmost.gov.bd For this compound, characteristic vibrations would include the C=O stretching of the ester, C-O stretching of the ester and methoxy groups, aromatic C-C stretching, and C-Br stretching. ijrte.orgresearchgate.net

Table 2: Predicted Vibrational Frequencies and Their Assignments Note: The wavenumber ranges are typical for the assigned functional groups and are based on DFT studies of similar molecules.

Vibrational ModeDescriptionPredicted Wavenumber Range (cm⁻¹)
C=O StretchStretching of the carbonyl group in the methyl ester.1720-1740
C-C Aromatic StretchStretching vibrations within the benzene ring.1400-1650
C-O-C Asymmetric StretchAsymmetric stretching of the ester and ether linkages.1250-1300
C-O-C Symmetric StretchSymmetric stretching of the ester and ether linkages.1000-1180
C-Br StretchStretching of the carbon-bromine bond.500-750

The electronic structure of a molecule dictates its reactivity and properties. Natural Bond Orbital (NBO) analysis is a common method used to study charge distribution, orbital interactions, and intramolecular charge transfer within a molecule. eurjchem.comresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from electron delocalization and hyperconjugation. For this compound, key interactions would include the delocalization of lone pairs from the oxygen and bromine atoms into the aromatic ring's antibonding orbitals.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting reactivity towards electrophilic and nucleophilic species. most.gov.bduni-muenchen.de The MEP is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the most negative potential (red/yellow) is expected to be localized around the electronegative oxygen atoms of the carbonyl and methoxy groups. most.gov.bd The regions around the hydrogen atoms would exhibit positive potential (blue), while the bromine atom might show a region of positive potential known as a σ-hole, which is relevant for halogen bonding. mdpi.com

DFT calculations can determine the partial charge on each atom within the molecule. Methods like Mulliken population analysis are used to partition the total electron density among the atoms. ijrte.org This information provides a quantitative measure of the electronic distribution and polarity of bonds within the molecule. In this compound, the oxygen atoms are expected to carry significant negative charges, while the carbonyl carbon and the carbon bonded to bromine would be more electropositive.

Table 3: Illustrative Mulliken Atomic Charges Note: This table illustrates the type of output from a Mulliken charge calculation. The signs and relative magnitudes are based on electronegativity principles.

AtomPredicted Charge (a.u.)
O (Carbonyl, C=O)Highly Negative
O (Ester, -O-CH₃)Negative
O (Methoxy, -OCH₃)Negative
C (Carbonyl, C=O)Highly Positive
BrSlightly Negative/Near Neutral
H (Methyl groups)Slightly Positive

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap implies lower stability and higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating methoxy group and the aromatic ring are expected to contribute significantly to the HOMO, whereas the electron-withdrawing ester group and the bromine atom would likely dominate the LUMO.

Table 4: Predicted Frontier Orbital Energies Note: Values are illustrative, based on data for structurally related molecules.

ParameterDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -2.0 to -2.5
ΔE (Gap)Energy gap between HOMO and LUMO (ELUMO - EHOMO)~ 4.0 to 5.0

Thermodynamic Property Predictions

Predicted Thermodynamic Properties

Using computational models, it is possible to estimate key thermodynamic parameters. For instance, Density Functional Theory (DFT) and high-level composite methods like G3MP2 and G4 are frequently employed to calculate gas-phase enthalpies of formation with a high degree of accuracy. researchgate.net These methods can also be used to predict standard molar entropy and Gibbs free energy of formation. Such computational studies on substituted benzoates have demonstrated good agreement between theoretical and experimental values where available. researchgate.net

For this compound, these calculations would involve optimizing the molecular geometry and then performing frequency calculations to obtain the zero-point vibrational energy, thermal corrections, and entropy. The enthalpy of formation can be calculated using atomization or isodesmic reaction schemes.

Below is an interactive data table showcasing the kind of thermodynamic data that can be generated for this compound through computational studies. The values presented are hypothetical and serve as an illustration of what such a study would yield.

Thermodynamic PropertyPredicted ValueUnit
Standard Molar Enthalpy of Formation (gas)-350.5kJ/mol
Standard Molar Gibbs Free Energy of Formation (gas)-250.2kJ/mol
Standard Molar Entropy (gas)450.8J/(mol·K)
Heat Capacity (Cp)200.3J/(mol·K)

Interactive Data Table: You can sort the table by clicking on the headers.

These predicted values are crucial for chemical engineers in process design and for chemists in understanding reaction equilibria and kinetics.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including the transition states and intermediates that are often difficult to detect experimentally. For this compound, theoretical investigations could shed light on its reactivity in various transformations.

Electrophilic Aromatic Substitution

The benzene ring in this compound is substituted with an electron-donating methoxy group (-OCH₃) and an electron-withdrawing but ortho, para-directing bromo group (-Br). Theoretical studies, often using DFT, can predict the most likely sites for electrophilic attack. smolecule.com Such studies on related molecules like methoxybenzene have shown that the para position to the methoxy group is highly activated. csic.essci-hub.se In the case of this compound, the interplay between the activating methoxy group and the deactivating but directing bromo group would be of significant interest for theoretical exploration.

Nucleophilic Aromatic Substitution

While less common for this type of compound, theoretical studies could also explore the potential for nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. Calculations could determine the activation barriers for such reactions under different conditions.

Reaction Pathway Analysis

Computational methods can map out the entire potential energy surface of a reaction. mdpi.com For instance, in a potential synthetic application, such as a cross-coupling reaction, theoretical calculations could help in understanding the catalytic cycle. acs.org This includes modeling the oxidative addition, transmetalation, and reductive elimination steps. Such insights are invaluable for optimizing reaction conditions, including the choice of catalyst and ligands.

A study on the bromination of arenes using a hypervalent iodine reagent employed DFT calculations to reveal a stepwise mechanism. csic.essci-hub.se Similar theoretical approaches could be applied to reactions involving this compound to understand the intricate details of bond formation and cleavage.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 2-Bromo-4-methoxybenzoate as a Key Building Block

The strategic placement of the bromo and methoxy (B1213986) functional groups on the benzoate (B1203000) ring makes this compound a highly valuable intermediate in organic synthesis. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the methoxy group influences the electronic properties of the ring and can direct further substitutions.

Precursor for Complex Organic Molecules

This compound is frequently employed as a starting material for the synthesis of more intricate organic structures. achemblock.com Its reactivity allows for its participation in a variety of chemical transformations, including nucleophilic substitution reactions where the bromine atom is displaced by other functional groups.

A significant application of this compound is in Suzuki cross-coupling reactions. For instance, it can be reacted with boronic acids in the presence of a palladium catalyst to form biphenyl (B1667301) compounds. One documented synthesis involves the reaction of this compound with a boronic acid derivative to produce methyl 2′,5,6′-trimethoxy-4′-(2-methyloctan-2-yl)-[1,1′-biphenyl]-2-carboxylate, a complex biphenyl structure. This transformation highlights the compound's utility in constructing carbon-carbon bonds, which is a fundamental process in building complex molecular scaffolds.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The structural motif of this compound is found in several biologically active molecules, making it a crucial intermediate in the pharmaceutical industry. chemimpex.com Notably, it is a key precursor for the synthesis of a class of anti-diabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. sigmaaldrich.com These inhibitors are a promising therapy for type 2 diabetes.

While some industrial syntheses may start from the closely related 2-bromo-4-methylbenzoic acid, the core structure is pivotal. sigmaaldrich.comgeno-chem.com For example, a key intermediate for a family of SGLT2 inhibitors, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been synthesized in a multi-step industrial process. geno-chem.comsmolecule.com The development of scalable synthetic routes to these crucial intermediates underscores the importance of the bromo-methoxy-substituted benzoic acid framework in modern drug discovery and development. sigmaaldrich.comsmolecule.com

Development of Agrochemicals (e.g., Herbicides, Pesticides)

The application of bromo-substituted benzoic acid derivatives extends to the agrochemical sector. chemimpex.com While specific examples detailing the direct use of this compound in the synthesis of commercial herbicides or pesticides are not extensively documented in publicly available research, the structural class is of significant interest. For instance, the related compound 2-bromo-4-methyl-aniline is utilized in the formulation of crop protection agents and herbicides. echemi.com Furthermore, aryloxyphenoxypropionates, a class of herbicides, are synthesized from substituted phenolic compounds, indicating the potential for derivatives of this compound to serve as precursors in this field. researchgate.net The general utility of this chemical family in creating bioactive molecules for agriculture remains an area of active research. lookchem.com

Role in Material Science Research

The unique electronic and structural properties of this compound and its derivatives make them valuable components in the design of new materials with specific functionalities.

Development of Polymers and Coatings

In the field of polymer chemistry, aromatic esters are important monomers and additives. Derivatives of this compound are explored for their potential to be incorporated into polymer backbones or as side chains to enhance the properties of materials such as thermal stability and UV resistance. The reactivity of the compound allows for its integration into various polymer matrices, leading to the creation of specialty chemicals used in applications like coatings and adhesives. While detailed studies on the direct polymerization of this compound are limited, the functional groups present suggest its utility in creating tailored polymers. The related compound, 2-bromo-4-methyl-aniline, also finds use in the synthesis of polymers. echemi.com

Synthesis of Advanced Organic Materials (e.g., Liquid Crystals)

The rigid, rod-like structure of benzoic acid derivatives is a common feature in liquid crystalline materials. While the direct use of this compound in liquid crystal synthesis is not widely reported, closely related compounds are utilized in this field. For example, a patent describes the synthesis of a side-chain rod-like polar liquid crystal polymer using methyl 2-hydroxy-4-methoxybenzoate as a starting material. bldpharm.com This suggests that the structural framework of this compound is well-suited for the design of mesogenic compounds. Research into the synthesis of new pyrazoline derivatives has also explored their liquid crystalline properties, with some compounds exhibiting smectic and nematic phases. These findings indicate the potential of incorporating the this compound moiety into more complex structures to create advanced organic materials with desirable optical and electronic properties.

Biodegradable Plastics Research

Extensive research of publicly available scientific literature and databases has yielded no specific information regarding the application or investigation of this compound in the field of biodegradable plastics research. Searches for its use as a monomer, a precursor to a monomer, or as an additive in the synthesis of biodegradable polymers did not provide any relevant results.

The existing body of research on biodegradable plastics focuses on a variety of other monomers and polymer structures, such as polylactic acid (PLA), polyhydroxyalkanoates (PHAs), and various aliphatic and aliphatic-aromatic copolyesters. While the synthesis of biodegradable polyesters from various benzoic acid derivatives has been explored in a general sense, there is no specific mention of this compound being utilized in these processes.

Therefore, this section cannot be completed with detailed research findings or data tables as no information linking this compound to biodegradable plastics research could be found.

Biochemical and Medicinal Chemistry Research Applications

Intermediate in Drug Development

The structural framework of methyl 2-bromo-4-methoxybenzoate serves as a foundational building block in medicinal chemistry for the synthesis of complex molecules targeting a range of diseases.

The development of novel anti-inflammatory drugs has utilized precursors with the bromo-methoxy-benzoate scaffold. This structural motif is valuable for creating more complex molecules designed to modulate inflammatory pathways. For instance, derivatives of this compound are investigated to enhance anti-inflammatory properties. Research into Toll-like receptor 2 (TLR2) inhibitors, which are potent anti-inflammatory agents, has involved synthetic pathways using a related compound, methyl 3-benzyloxy-2-bromo-4-methoxybenzoate, demonstrating the utility of this chemical class in targeting inflammation.

Malaria remains a significant global health challenge, and the development of new, effective antimalarials is a priority. Acridone-based compounds have emerged as a promising class of antimalarials with activity against both blood-stage and liver-stage parasites. nih.govnih.gov Research on second-generation acridone (B373769) antimalarials explicitly identifies this compound as a commercially available starting material for their synthesis. nih.gov

In these synthetic routes, this compound is coupled with various substituted anilines using palladium-catalyzed Buchwald-Hartwig amination. nih.govwikipedia.org This key reaction forms the anthranilate intermediates that are then cyclized to create the core acridone structure. nih.gov This application underscores the compound's direct role in generating advanced drug candidates for combating multidrug-resistant malaria.

In the search for new pain management therapies, this compound has been employed as a key intermediate in the synthesis of novel analgesics. Specifically, it is used to create functionalized cannabilactones, a class of compounds investigated for their selective activity on cannabinoid receptors, which can provide pain relief.

The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction between this compound and a suitable boronic acid. nih.gov This reaction constructs the essential biphenyl (B1667301) backbone of the cannabilactone molecule. Subsequent chemical transformations then yield the final products which have shown peripheral analgesic activity. nih.gov

Use in Biochemical Assays

Beyond its role in synthesizing potential drugs, this compound is also instrumental in creating tools for basic biochemical research.

The compound serves as a precursor for molecules used in biochemical assays to probe the function of enzymes and explore metabolic pathways. By synthesizing derivatives, researchers can create specific probes to study complex biological systems. For example, molecules derived from this precursor are used to investigate enzyme-substrate and enzyme-inhibitor interactions. An important application is in the synthesis of derivatives used to explore enzyme inhibition, which provides critical insights into metabolic regulation and potential targets for therapeutic intervention.

This compound is a valuable precursor for the synthesis of specific enzyme inhibitors. In one notable study, it was used to explore novel non-competitive inhibitors of liver pyruvate (B1213749) kinase (PKL), an important enzyme in glucose metabolism. nih.gov The synthesis involved reacting this compound with a resorcinol (B1680541) derivative to create new urolithin C analogues. nih.gov These synthesized compounds were then assessed in in-vitro biochemical assays to determine their inhibitory effects on PKL activity. nih.gov This research highlights the compound's utility in generating novel molecular structures that can selectively inhibit enzyme function, which is a foundational step in developing new drugs for metabolic disorders.

Research Findings Summary

Application AreaSynthetic Role of this compoundResulting Compound/TargetKey Research Finding
Antimalarial Drug Development Starting material in a multi-step synthesis. nih.govSecond-generation Acridone DerivativesUsed in Buchwald-Hartwig coupling to form key anthranilate intermediates for potent antimalarial agents. nih.gov
Analgesic Drug Development Reactant in a Suzuki cross-coupling reaction. nih.govFunctionalized CannabilactonesForms the core biphenyl structure of novel compounds with peripheral analgesic activity. nih.gov
Enzyme Inhibition Studies Precursor in the synthesis of inhibitor candidates. nih.govUrolithin C DerivativesUsed to synthesize novel, non-competitive inhibitors of liver pyruvate kinase (PKL). nih.gov

Research on Antimicrobial Properties of this compound Remains Largely Exploratory

The scientific community has explored the antimicrobial potential of various derivatives and structural analogs of this compound. For instance, compounds featuring a benzothiazole (B30560) ring, which can be synthesized from derivatives of bromo-methoxybenzoic acids, are known to possess a wide range of biological activities, including antimicrobial effects. Similarly, bromophenols, which share the feature of a bromine-substituted aromatic ring, have been isolated from marine organisms and have demonstrated antibacterial and antifungal properties.

The presence of a bromine atom on the benzene (B151609) ring in conjunction with a methoxy (B1213986) group in this compound suggests that the compound could potentially interfere with microbial processes. Halogen atoms are known to increase the lipophilicity of molecules, which can facilitate their passage through microbial cell membranes. Once inside the cell, the compound could potentially disrupt various cellular functions.

However, without specific studies that have evaluated this compound against a panel of pathogenic bacteria and fungi, any discussion of its antimicrobial efficacy remains speculative. The development of a comprehensive understanding of its antimicrobial profile would necessitate in vitro studies to determine its spectrum of activity and potency.

Green Chemistry and Sustainable Synthetic Approaches

Development of Environmentally Benign Synthesis Routes

Traditional methods for the synthesis of haloaromatic compounds often involve hazardous reagents and generate significant waste. rsc.org In response, greener alternatives for the preparation of Methyl 2-Bromo-4-methoxybenzoate and related compounds are being explored, focusing on biocatalysis and the use of less hazardous reagents.

One promising approach is the use of biocatalysts, such as flavin-dependent halogenase enzymes. rsc.orgresearchgate.net These enzymes can catalyze the regioselective halogenation of aromatic compounds under mild, aqueous conditions, offering a significant advantage over conventional methods that often lack regiocontrol and employ toxic reagents. rsc.orgchemistryviews.org The exquisite regioselectivity of these enzymes can provide access to specific isomers that are difficult to obtain through traditional synthesis. researchgate.net While the application of these enzymes in large-scale synthesis is still under development due to factors like stability and catalytic activity, ongoing research, including structure-guided mutagenesis, aims to create more robust and efficient halogenase biocatalysts. researchgate.netmanchester.ac.uk

Another environmentally benign strategy involves replacing hazardous brominating agents like molecular bromine with safer alternatives. For instance, a method using N-bromosuccinimide (NBS) in the presence of a catalytic amount of mandelic acid in an aqueous acetonitrile (B52724) solution has been developed for the bromination of aromatic compounds. nsf.gov This approach offers complete regioselectivity under mild, room-temperature conditions. nsf.gov Similarly, the combination of ammonium (B1175870) bromide and Oxone® in methanol (B129727) or water provides an eco-friendly method for the selective bromination of activated aromatic compounds, avoiding the need for molecular bromine and expensive catalysts. organic-chemistry.org

The esterification step in the synthesis of this compound can also be made more sustainable. The use of dimethyl carbonate with a zeolite NaY-Bf catalyst presents a green alternative for the methylation of carboxylic acids, operating in a sealed system at elevated temperatures. chemicalbook.com Furthermore, lipase-catalyzed esterification and transesterification are being explored as environmentally friendly methods, although they may currently suffer from lower efficiency compared to traditional chemical methods. rsc.orgfrontiersin.org

A summary of some environmentally benign synthesis approaches is presented in Table 1.

Table 1: Examples of Environmentally Benign Synthesis Approaches

Method Reagents/Catalyst Key Advantages
Biocatalytic Halogenation Flavin-dependent halogenases High regioselectivity, mild aqueous conditions, avoids toxic reagents. rsc.orgchemistryviews.org
Catalytic Bromination N-bromosuccinimide (NBS), mandelic acid Complete regioselectivity, room temperature, aqueous conditions. nsf.gov
Oxidative Bromination Ammonium bromide, Oxone® Avoids molecular bromine, no catalyst needed, ambient temperature. organic-chemistry.org
Green Methylation Dimethyl carbonate, zeolite NaY-Bf Green methylating agent, potential for catalyst recycling. chemicalbook.com

Atom Economy and Waste Minimization in Preparation

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.orgkahedu.edu.in A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. kahedu.edu.in The percent atom economy is calculated as follows:

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 libretexts.org

In the context of this compound synthesis, traditional multi-step syntheses can have low atom economy, particularly if they involve the use of protecting groups or stoichiometric reagents that are not incorporated into the final molecule. google.com For example, a synthesis route that generates a significant amount of byproducts, such as sodium sulfate (B86663) in certain sulfonation or oxidation reactions, would have a poor atom economy. libretexts.org

To illustrate the concept, consider a hypothetical synthesis of this compound starting from 4-methoxybenzoic acid. The bromination and subsequent esterification steps would ideally have high atom economy if the reagents are efficiently incorporated into the product. However, the use of certain reagents can significantly lower the atom economy.

Waste minimization is closely linked to atom economy and is often quantified by the E-factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. researchgate.net A lower E-factor signifies a more environmentally friendly process. In the synthesis of related compounds like p-anisic acid, process optimization has been shown to significantly reduce the E-factor by recycling solvents and minimizing the use of transition metals. researchgate.net

Strategies to improve atom economy and minimize waste in the preparation of this compound include:

Catalytic Reactions: Using catalysts instead of stoichiometric reagents can dramatically improve atom economy, as catalysts are not consumed in the reaction. kahedu.edu.in

Addition Reactions: Designing synthetic routes that favor addition reactions over substitution or elimination reactions, as addition reactions have a theoretical atom economy of 100%. docbrown.info

Solvent Recycling: Recovering and recycling solvents can significantly reduce the E-factor of a process. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single pot can reduce waste from intermediate workups and purifications.

Table 2 provides a hypothetical comparison of the atom economy for two different synthetic approaches to a related compound, highlighting the impact of reagent choice.

Table 2: Hypothetical Atom Economy Comparison for the Synthesis of a Brominated Aromatic Ester

Synthesis Route Reactants Desired Product Byproducts Percent Atom Economy
Route A (Lower Atom Economy) Aromatic Acid, Bromine, Sulfuric Acid, Methanol Bromo-Aromatic Ester Water, Sodium Bromide, Sodium Sulfate Lower

| Route B (Higher Atom Economy) | Aromatic Acid, N-Bromosuccinimide, Catalytic Acid, Methanol | Bromo-Aromatic Ester | Succinimide, Water | Higher |

Catalyst Design for Sustainable Transformations

The design of efficient and recyclable catalysts is a cornerstone of green chemistry and is highly relevant to the sustainable synthesis of this compound. chemistryviews.orgmdpi.com Research in this area focuses on developing catalysts that are not only highly active and selective but also environmentally benign and can be easily separated and reused. nih.govorganic-chemistry.org

For the synthesis of bromoaromatic compounds, which can be precursors to or used in cross-coupling reactions, the development of recyclable palladium catalysts for reactions like the Suzuki-Miyaura coupling is crucial. organic-chemistry.orgmdpi.com Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of easy separation and recyclability. mdpi.com Examples include palladium supported on materials like chitosan, a biodegradable polymer, or Merrifield resin. nih.govorganic-chemistry.org These solid-supported catalysts can be filtered off at the end of the reaction and reused multiple times with minimal loss of activity. nih.gov

Another innovative approach is the design of spinel-type nano-flake catalysts, such as Pd₀.₁Cu₀.₉Co₂O₄, which have shown excellent activity and recyclability in Heck and Suzuki coupling reactions under microwave irradiation in green solvents like ethanol (B145695). nih.gov These catalysts can be reused for up to ten cycles without significant loss of integrity. nih.gov

In the esterification step, traditional homogeneous acid catalysts like sulfuric acid pose challenges in terms of corrosion, separation, and environmental impact. dergipark.org.tr Green alternatives include solid acid catalysts and novel solvent systems that also act as catalysts. Deep eutectic solvents (DES), which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, have emerged as promising green catalysts for esterification reactions. dergipark.org.trresearchgate.netdergipark.org.tr They are often biodegradable, have low toxicity, and can be easily prepared and recycled. dergipark.org.tr

The key features of sustainable catalysts for the synthesis of this compound and related transformations are summarized in Table 3.

Table 3: Features of Sustainable Catalysts

Catalyst Type Example Key Sustainable Features Relevant Transformation
Solid-Supported Catalysts Palladium on Chitosan nih.gov Recyclable, biodegradable support, low metal leaching. Suzuki-Miyaura Coupling
Polymer-Supported Catalysts Palladium on Merrifield Resin organic-chemistry.org High stability, recyclable for multiple runs, low palladium leaching. Suzuki-Miyaura Coupling
Nano-Catalysts Spinel-type Pd₀.₁Cu₀.₉Co₂O₄ nih.gov High activity, recyclability, use of green solvents and microwave irradiation. Heck and Suzuki Coupling
Deep Eutectic Solvents (DES) p-TSA and BTEAC dergipark.org.tr Dual solvent-catalyst, biodegradable, low cost, recyclable. Esterification
Biocatalysts Flavin-dependent Halogenases rsc.org High selectivity, mild operating conditions, aqueous medium. Bromination

| Organocatalysts | Mandelic Acid nsf.gov | Metal-free, mild conditions, aqueous medium. | Bromination |

Q & A

Q. What are the optimal conditions for synthesizing Methyl 2-Bromo-4-methoxybenzoate?

Methodological Answer: Synthesis optimization requires balancing reaction parameters:

  • Temperature Control : Maintain 0–5°C during bromination to prevent over-bromination (common in electrophilic aromatic substitution) .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance reaction rates .
  • Catalysts : Lewis acids like FeBr₃ or AlCl₃ may improve regioselectivity for bromine substitution at the ortho position relative to the methoxy group .
  • Monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy at δ ~3.8 ppm, aromatic protons) and confirms substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₉H₉BrO₃: ~245.03 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous structural assignments using SHELX or ORTEP-III for anisotropic displacement ellipsoid modeling .

Q. How does the methoxy group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The methoxy group acts as an electron-donating substituent, directing electrophiles to the para and ortho positions. In SNAr reactions, it stabilizes transition states via resonance, increasing reaction rates at the bromine site. Kinetic studies under varying pH and solvent polarity are recommended to quantify these effects .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. Focus on steric effects from the methoxy group and electronic effects from bromine .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases predict feasible pathways by comparing with analogous benzoate esters (e.g., Ethyl 4-bromo-2-cyano-3-methoxybenzoate) .

Q. How to resolve contradictory data in reaction yields when using this compound as a precursor?

Methodological Answer:

  • Systematic Screening : Vary catalysts (e.g., Pd vs. Cu), ligands (bidentate vs. monodentate), and solvents to identify yield discrepancies.
  • Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., dehalogenation or ester hydrolysis) .
  • Reproducibility Checks : Ensure moisture-free conditions for moisture-sensitive reactions (e.g., Grignard additions) .

Q. What strategies mitigate steric hindrance in C–H activation reactions involving this compound?

Methodological Answer:

  • Directing Groups : Introduce temporary directing groups (e.g., pyridyl or carbonyl) to steer metal catalysts to less hindered positions .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency by reducing steric interference through rapid heating/cooling cycles .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Avoid inhalation with fume hoods .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.